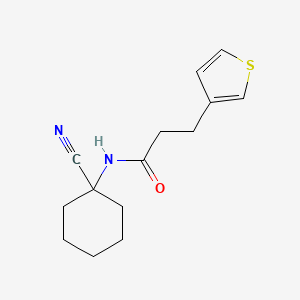
2-(1H-Imidazol-1-ylmethyl)-1H-1,2-Benzisothiazol-1,1,3(2H)-trion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-imidazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a compound that features both an imidazole and a benzisothiazole moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzisothiazole is a bicyclic structure consisting of a benzene ring fused to a thiazole ring
Wissenschaftliche Forschungsanwendungen
2-(1H-imidazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione typically involves the formation of the imidazole ring followed by its attachment to the benzisothiazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-imidazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the benzisothiazole moiety can lead to the formation of dihydrobenzisothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzisothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the benzisothiazole moiety can produce dihydrobenzisothiazole derivatives.
Wirkmechanismus
The mechanism of action of 2-(1H-imidazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the benzisothiazole moiety can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-imidazole: A simpler structure with similar biological activity.
Benzisothiazole: Shares the benzisothiazole core but lacks the imidazole moiety.
2-(1H-imidazol-1-ylmethyl)benzene: Similar structure but without the thiazole ring.
Uniqueness
2-(1H-imidazol-1-ylmethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione is unique due to the combination of the imidazole and benzisothiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-(imidazol-1-ylmethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-11-9-3-1-2-4-10(9)18(16,17)14(11)8-13-6-5-12-7-13/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIIOMYIWMWZOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CN3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(1,3-diphenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2375561.png)


![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)

![4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2375568.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2375570.png)
![tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2375571.png)



![6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2375579.png)

![N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide](/img/structure/B2375582.png)
